molecular formula C21H24O2 B12285984 17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol

17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol

Cat. No.: B12285984
M. Wt: 308.4 g/mol
InChI Key: GVXJUYLYKYITPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol involves several steps:

    Starting Material: The synthesis begins with 17α-hydroxyprogesterone.

    Etherification: The 3-position ketone is enolized and etherified using ethanol and triethyl orthoformate.

    Halogenation: The 6-position is halogenated using carbon tetrabromide.

    Reduction: The 3-position ketone is reduced.

    Acetylation: The 17-position hydroxyl group is acetylated.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimizations for yield and purity. The process involves rigorous control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol is widely used in scientific research due to its potent estrogenic activity:

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, it activates the receptor, leading to the transcription of estrogen-responsive genes. This process involves various molecular targets and pathways, including the regulation of cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol is unique due to its high potency and specific structural modifications, which enhance its stability and bioavailability compared to natural estrogens .

Properties

IUPAC Name

17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXJUYLYKYITPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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